N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 477241-59-1
Cat. No.: VC4839430
Molecular Formula: C34H30N4O
Molecular Weight: 510.641
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477241-59-1 |
|---|---|
| Molecular Formula | C34H30N4O |
| Molecular Weight | 510.641 |
| IUPAC Name | N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C34H30N4O/c1-2-39-30-20-18-29(19-21-30)38-24-31(28-16-10-5-11-17-28)32-33(35-25-36-34(32)38)37(22-26-12-6-3-7-13-26)23-27-14-8-4-9-15-27/h3-21,24-25H,2,22-23H2,1H3 |
| Standard InChI Key | YVMUAMQKVJLNNI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Overview of the Compound
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as inhibitors of kinases and other enzymes due to their ability to interact with biological targets.
Structural Features:
-
Core Framework: The compound is based on a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system combining a pyrrole ring fused with a pyrimidine ring.
-
Substituents:
-
N,N-Dibenzyl Group: This bulky substitution at the amine group enhances lipophilicity and may influence biological activity by improving membrane permeability.
-
4-Ethoxyphenyl Group: Positioned at the 7th carbon, this electron-donating group can modulate the electronic properties of the molecule.
-
Phenyl Group: Attached at the 5th carbon, it contributes to hydrophobic interactions in potential binding sites.
-
Potential Applications
Pyrrolo[2,3-d]pyrimidines and their derivatives are widely studied for their pharmacological activities:
-
Kinase Inhibition:
-
These compounds often act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), or PDGFR (platelet-derived growth factor receptor).
-
The substituted groups (e.g., N,N-dibenzyl and ethoxyphenyl) may enhance specificity and potency against particular kinase targets.
-
-
Anti-Cancer Activity:
-
Pyrrolo[2,3-d]pyrimidines have been explored for their cytotoxic effects on cancer cells by disrupting signaling pathways critical for cell proliferation and survival.
-
-
Anti-Angiogenic Effects:
-
By targeting VEGFR, these compounds can inhibit angiogenesis, a process crucial for tumor growth and metastasis.
-
-
Other Therapeutic Areas:
-
Anti-inflammatory and antiviral properties have also been reported for related compounds in this chemical family.
-
Synthesis
The synthesis of such compounds typically involves cyclocondensation reactions using substituted pyrroles and pyrimidines. Key steps may include:
-
Functionalization of pyrrole or pyrimidine precursors with benzyl or phenyl groups.
-
Introduction of electron-donating or withdrawing groups (e.g., ethoxyphenyl) to fine-tune biological activity.
-
Purification and characterization using techniques like NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Research Findings
While specific studies on this exact compound are unavailable in the provided results, related pyrrolo[2,3-d]pyrimidines have demonstrated:
-
Potent inhibition of VEGFR-2 with IC50 values in the nanomolar range.
-
Promising in vivo activity in tumor models.
-
Favorable drug-likeness profiles based on Lipinski’s rule of five.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume